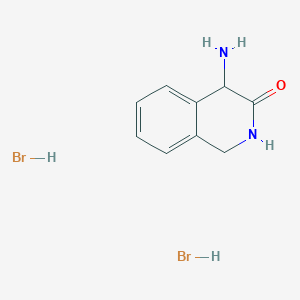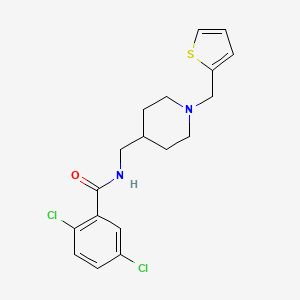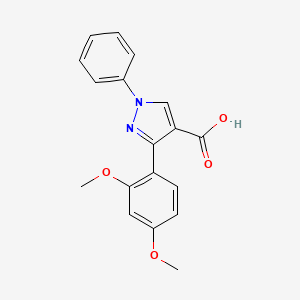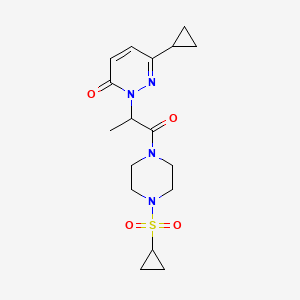![molecular formula C14H16N2O7S B2888649 N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine CAS No. 1082868-22-1](/img/structure/B2888649.png)
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine, also known as NACET or BNCT, is a novel compound with potential therapeutic applications in various fields of medicine. It is a derivative of cysteine, an amino acid that plays an essential role in the human body's metabolism. NACET has been the subject of extensive scientific research due to its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and the regulation of gene expression. It has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress, which is a common factor in many diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of cellular redox status, the inhibition of inflammatory cytokines, and the activation of cell survival pathways. It has also been shown to improve mitochondrial function and reduce cell death in various cell types.
Advantages and Limitations for Lab Experiments
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
The potential therapeutic applications of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine are still being explored, and several future directions can be identified. These include the development of more efficient synthesis methods, the investigation of its effects on specific diseases, and the optimization of its pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve its overall efficacy.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various fields of medicine. Its unique chemical properties and potential benefits have made it the subject of extensive scientific research. While there is still much to learn about its mechanism of action and therapeutic potential, this compound represents a promising candidate for the treatment of several diseases.
Synthesis Methods
The synthesis of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine involves the reaction of cysteine with 1,3-benzodioxole-5-carboxylic acid and nitroethane. The reaction is carried out in the presence of acetic anhydride and a catalyst such as sodium acetate. The resulting product is purified using chromatographic techniques and characterized using various spectroscopic methods.
Scientific Research Applications
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer therapy, neuroprotection, and cardiovascular disease. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of several diseases.
properties
IUPAC Name |
2-acetamido-3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7S/c1-8(17)15-10(14(18)19)6-24-13(5-16(20)21)9-2-3-11-12(4-9)23-7-22-11/h2-4,10,13H,5-7H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWGGRCQUQVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)
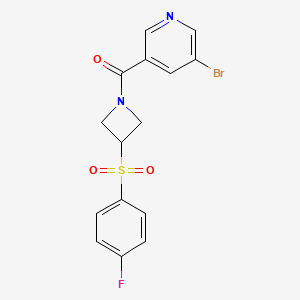
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)
